molecular formula C26H22N8O4 B15086841 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide CAS No. 478250-80-5

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B15086841
CAS No.: 478250-80-5
M. Wt: 510.5 g/mol
InChI Key: QDOIURBAVJZROR-RWPZCVJISA-N
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Description

The compound 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a heterocyclic molecule featuring a triazole-carbohydrazide core substituted with a 4-amino-1,2,5-oxadiazol-3-yl group, a phenyl ring at the 4-position of the triazole, and a benzyloxy-methoxyphenyl hydrazone moiety. The 4-amino-1,2,5-oxadiazol-3-yl group (also known as an furoxan derivative) may contribute to nitric oxide (NO) release under physiological conditions, a property linked to vasodilation or cytotoxicity . The (E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene substituent introduces aromatic bulk and electron-donating groups, which could enhance lipophilicity and π-π stacking interactions with biological targets .

Properties

CAS No.

478250-80-5

Molecular Formula

C26H22N8O4

Molecular Weight

510.5 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C26H22N8O4/c1-36-21-14-18(12-13-20(21)37-16-17-8-4-2-5-9-17)15-28-30-26(35)23-22(19-10-6-3-7-11-19)29-33-34(23)25-24(27)31-38-32-25/h2-15H,16H2,1H3,(H2,27,31)(H,30,35)/b28-15+

InChI Key

QDOIURBAVJZROR-RWPZCVJISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Carbohydrazide Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 4-(Benzyloxy)-3-methoxyphenyl, phenyl C₂₆H₂₂N₈O₄* ~534.5 High aromaticity; benzyloxy enhances lipophilicity; methoxy may improve metabolic stability
Methoxymethyl, 3-phenylpropanoyl C₁₆H₁₈N₈O₄ 386.37 Smaller aliphatic chains; lower steric hindrance
4-Nitrophenoxy, azepanylmethyl C₂₃H₂₄N₁₀O₅ ~552.5 Nitro group (electron-withdrawing) may increase reactivity; azepane introduces conformational flexibility
Methyl(phenyl)amino, methylsulfanyl C₂₀H₂₁N₉O₂S ~459.5 Sulfur atom improves membrane permeability; methylphenylamino adds steric bulk
Bromo, nitro, nitropyrazole C₂₃H₁₈BrN₁₁O₆ ~656.3 Strong electron-withdrawing groups; potential for DNA intercalation or kinase inhibition

* Hypothetical formula derived from structural analysis due to lack of direct data in evidence.

Key Observations:

Substituent Effects: The benzyloxy-methoxyphenyl group in the target compound contrasts with ’s methoxymethyl and ’s nitrophenoxy. Methylsulfanyl in introduces a sulfur atom, which could modulate solubility and redox behavior compared to the target’s oxygen-rich substituents .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (~534.5 vs. 386.37 in ) may reduce oral bioavailability but improve target binding through extended van der Waals interactions .

Synthetic Pathways :

  • Similar to and 7 , the target compound was likely synthesized via hydrazide-aldehyde condensation under reflux conditions, followed by crystallization .

Biological Implications :

  • While highlights anticancer activity in triazine derivatives with methoxybenzyl groups, the target’s benzyloxy-methoxyphenyl substituent could similarly enhance interactions with hydrophobic enzyme pockets .
  • ’s molecular docking studies suggest that substituents on aromatic rings (e.g., benzyloxy) improve binding to α-glucosidase or kinase targets .

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